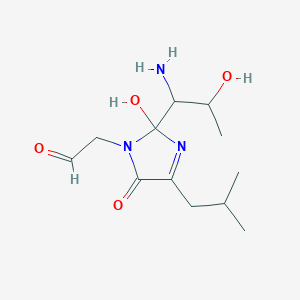

Chromophore (Thr-Leu-Gly)

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H21N3O4 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

2-[2-(1-amino-2-hydroxypropyl)-2-hydroxy-4-(2-methylpropyl)-5-oxoimidazol-1-yl]acetaldehyde |

InChI |

InChI=1S/C12H21N3O4/c1-7(2)6-9-11(18)15(4-5-16)12(19,14-9)10(13)8(3)17/h5,7-8,10,17,19H,4,6,13H2,1-3H3 |

InChI Key |

WOCXRZLDLXIZRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(N(C1=O)CC=O)(C(C(C)O)N)O |

Origin of Product |

United States |

Biochemical Pathways and Structural Foundations

Autocatalytic Chromophore Formation Mechanisms

The formation of the chromophore from the Thr-Leu-Gly sequence is a self-catalyzed, post-translational modification that occurs within the folded protein. fsu.eduresearchgate.net This process does not require external cofactors or enzymes, with the exception of molecular oxygen. fsu.eduresearchgate.net The maturation involves a sequence of chemical reactions, including cyclization, dehydration, and oxidation, ultimately leading to a conjugated system responsible for its optical properties. researchgate.netnih.gov

The initial and crucial step in chromophore biosynthesis is an intramolecular cyclization. pnas.orgucsd.edu This process begins with torsional adjustments in the polypeptide backbone that bring the carbonyl carbon of the threonine residue at position 65 (Thr65) into close proximity with the backbone amide nitrogen of the glycine (B1666218) at position 67 (Gly67). fsu.edu A nucleophilic attack by the Gly67 nitrogen on the Thr65 carbonyl carbon follows, resulting in the formation of a five-membered imidazolidinone ring. fsu.eduucsd.edu

The protein's architecture plays a vital role in facilitating this reaction. A significant bend of approximately 80 degrees in the central helix distorts the peptide backbone at Gly67. pnas.org This distortion brings the reacting atoms—the Gly67 nitrogen and the Thr65 carbonyl carbon—within van der Waals contact, creating an "entatic state" that promotes the formation of the covalent bond for the new ring. pnas.org This pre-positioning of the reactive groups is a key aspect of the autocatalytic nature of the reaction.

Following the initial cyclization, a dehydration reaction occurs, which involves the elimination of a water molecule from the newly formed heterocyclic ring. fsu.eduresearchgate.net This step is essential for creating the double bond necessary for the extension of the π-conjugated system. The exact sequence of dehydration relative to oxidation has been a subject of investigation, with some evidence suggesting alternative pathways where dehydration might follow an initial oxidation step. researchgate.netnih.gov For instance, a crystal structure of a colorless enhanced green fluorescent protein (EGFP) variant containing the Thr-65-Leu-66-Gly-67 sequence trapped a non-dehydrated intermediate, indicating that dehydration can be the final chemical step in maturation. researchgate.netnih.gov

The final and often rate-limiting step in chromophore maturation is an oxidation reaction that requires molecular oxygen. fsu.eduresearchgate.netresearchgate.net This oxidation creates a double bond, extending the conjugation of the π-electron system from the imidazolidinone ring to include the side chain of the residue at position 66. fsu.edu In the case of the Thr-Leu-Gly chromophore, although Leucine (B10760876) is not an aromatic residue like the typical Tyrosine found in GFP, oxidative modification of the Leu66 side chain can still occur. rcsb.org Studies on a Y66L variant have shown that it can be modified to generate a yellow chromophore, suggesting that the aromatic character of residue 66 is not an absolute requirement for the generation of a conjugated system. rcsb.org The mechanism is believed to proceed via a cyclization-oxidation-dehydration sequence, where a hydration-dehydration equilibrium exists, and dehydration is favored upon extensive conjugation with the modified side chain. rcsb.org

Each residue in the Thr-Leu-Gly triad (B1167595) plays a specific role in the maturation process.

Threonine (Thr65): The residue at position 65 influences the spectral properties of the final chromophore. fsu.edu Its carbonyl group is the electrophilic center for the initial cyclization reaction. fsu.edu

Leucine (Leu66): While naturally occurring fluorescent proteins typically have an aromatic residue like Tyrosine at position 66 to provide the necessary oxidative chemistry, variants with Leucine can still form a chromophore. nih.govtandfonline.comeinsteinmed.edu However, the resulting structure may not be fluorescent or may undergo other reactions. nih.goveinsteinmed.edu In specific engineered contexts, the Leu66 side chain can undergo oxidation to form a conjugated system. rcsb.org

Glycine (Gly67): The glycine at position 67 is almost universally conserved in fluorescent proteins. nih.govtandfonline.comeinsteinmed.edu Its substitution with any other amino acid severely impairs chromophore synthesis. nih.goveinsteinmed.edu The lack of a side chain on glycine is critical, as it is the only residue that allows the central alpha-helix to adopt the sharp, kinked conformation necessary to position the Gly67 amide nitrogen for the nucleophilic attack on the Thr65 carbonyl. nih.goveinsteinmed.edu

Table 1: Key Reactions in Thr-Leu-Gly Chromophore Formation

| Step | Reaction | Key Residues Involved | Catalyst/Requirement | Outcome |

|---|---|---|---|---|

| 1 | Cyclization | Thr65, Gly67 | Autocatalytic (protein fold) | Imidazolidone ring formation fsu.edupnas.org |

| 2 | Dehydration | Thr65 | General base (e.g., T62 carbonyl oxygen) pnas.org | Elimination of water fsu.eduresearchgate.net |

| 3 | Oxidation | Leu66 | Molecular Oxygen (O₂) | Extension of the conjugated π-system fsu.edurcsb.org |

Protein Scaffold and Microenvironment of the Chromophore

The formation and function of the Thr-Leu-Gly chromophore are inextricably linked to its surrounding protein environment. The protein scaffold not only catalyzes the maturation reactions but also protects the chromophore and fine-tunes its properties. nih.govresearchgate.net

The chromophore is located deep within the central axis of a rigid β-barrel structure, typically composed of 11 anti-parallel β-strands. nih.govbiorxiv.orgmdpi.com This barrel-shaped scaffold encapsulates the chromophore-forming tripeptide, shielding it from the external solvent and creating a specific microenvironment. nih.govnih.gov The proper folding of this β-barrel is an essential prerequisite for the initiation of chromophore maturation. nih.goveinsteinmed.edu The scaffold precisely orients the catalytic amino acid residues and the Thr-Leu-Gly sequence, facilitating the series of autocatalytic reactions. nih.goveinsteinmed.edu The enclosure within the β-barrel restricts the chromophore's flexibility, which is crucial for preventing non-radiative decay pathways and thus enabling fluorescence. nih.gov

Hydrogen Bonding Networks within the Active Site

The stability and spectral properties of the chromophore are heavily reliant on an extensive network of hydrogen bonds within the protein's active site. mdpi.com These non-covalent interactions, involving the chromophore itself, surrounding amino acid residues, and often strategically placed water molecules, create a highly specific microenvironment. mdpi.comnih.gov

In a typical fluorescent protein, polar amino acids form a complex web of hydrogen bonds that stabilize the chromophore's structure. For instance, in a variant of the mRubyFT timer, the hydroxyl group of the phenolic moiety of the chromophore forms a hydrogen bond with the side chain of a Threonine residue (T163). researchgate.netrcsb.org Similarly, in other fluorescent proteins, residues like Arginine and Glutamine can form hydrogen bonds with the carbonyl group of the imidazolidinone ring. proteopedia.org These interactions are crucial for maintaining the planarity of the chromophore, a key factor for efficient fluorescence. evidentscientific.com

The hydrogen bond network is not static; it is a dynamic system that can rearrange in response to electronic perturbations, such as photon absorption. nih.gov This dynamic coupling within the hydrogen bond network is thought to be fundamental to the biological function of photoreceptors and the photophysical properties of fluorescent proteins. nih.gov The precise geometry and strength of these hydrogen bonds, which can be probed using advanced techniques like NMR spectroscopy, directly influence the chromophore's electronic state and, consequently, its absorption and emission spectra. nih.gov

Influence of Polar and Charged Residues on Chromophore Environment

The amino acid residues populating the immediate vicinity of the chromophore play a pivotal role in modulating its chemical environment and, by extension, its spectral characteristics. The presence of polar and charged residues can significantly influence the chromophore's protonation state and the distribution of electron density within its conjugated system. nih.govresearchgate.net

For example, the electrostatic field generated by a charged residue can cause substantial shifts in the absorption maximum of the chromophore. mdpi.com A positively charged residue near the chromophore can lead to a red shift (a shift to longer wavelengths), while a negatively charged residue can cause a blue shift (a shift to shorter wavelengths). mdpi.com The magnitude and direction of this shift are dependent on the distance and orientation of the charged residue relative to the chromophore. mdpi.com

Polar, uncharged residues also contribute to the fine-tuning of the chromophore's properties. Through hydrogen bonding and dipole-dipole interactions, these residues help to solvate the chromophore and stabilize specific conformations. nih.gov The substitution of amino acids in the chromophore's microenvironment is a common strategy for engineering fluorescent proteins with altered spectral properties. For instance, replacing a non-polar residue with a polar one can introduce new hydrogen bonding opportunities, leading to changes in the protein's fluorescence. nih.gov

The interplay between the chromophore and its surrounding residues is complex. In some cases, the electrostatic repulsion between a charged residue and the chromophore can prevent the chromophore from adopting a particular ionization state. nih.gov This delicate balance of interactions underscores the importance of the protein scaffold in creating a precisely tailored environment for the chromophore.

Conformational Dynamics of the Chromophore within the Protein Matrix

The protein matrix is not a rigid scaffold but a dynamic entity, and the chromophore within it exhibits a degree of conformational flexibility. nih.govresearchgate.net This dynamic behavior is crucial for the chromophore's function and can influence its photophysical properties, including fluorescence brightness and quantum yield. chemrxiv.org

The rigidity of the protein structure surrounding the chromophore is a key factor in determining its fluorescence. nih.gov A more rigid environment can restrict the chromophore's flexibility, preventing it from accessing non-radiative decay channels and thus enhancing its fluorescence. chemrxiv.org Conversely, a more flexible environment may allow for greater conformational freedom, potentially leading to a decrease in fluorescence. researchgate.net The conformational dynamics of the chromophore are therefore a critical aspect of its function and a key target for protein engineering efforts aimed at developing brighter and more photostable fluorescent proteins.

Chemical Nature of the Matured Chromophore Derived from Thr-Leu-Gly Tripeptide

The chromophore that arises from the post-translational modification of the Thr-Leu-Gly tripeptide possesses a unique chemical structure that underpins its fluorescent properties. This structure is characterized by a core imidazolidone ring, an extended conjugated π-electron system, and the ability to exist in different tautomeric forms and protonation states.

Imidazolidone Ring Structure

At the heart of the chromophore is a five-membered imidazolidone ring. nih.govnih.gov This heterocyclic structure is formed through a series of autocatalytic reactions involving the backbone atoms of the Thr-Leu-Gly sequence. ranganathanlab.org The formation of this ring is a critical step in the maturation of the chromophore, creating the foundation for the extended conjugated system necessary for fluorescence. proteopedia.org In a blue fluorescent protein (shBFP) derived from a purple chromoprotein, the chromophore is composed of a Leu-Leu-Gly tripeptide, which also forms an imidazolidone moiety. researchgate.netresearchgate.net

The imidazolidone ring itself is a key component of the chromophore's conjugated system. researchgate.netrcsb.org The planarity of this ring, enforced by the surrounding protein structure, is essential for efficient π-electron delocalization and, consequently, for the chromophore's ability to absorb and emit light. evidentscientific.com

Conjugated π-Electron System Characteristics

The fluorescence of the chromophore is a direct result of its extended conjugated π-electron system. chemrxiv.orgresearchgate.net This system arises from the alternating single and double bonds that connect the imidazolidone ring to the side chain of the central amino acid (Leucine in this case). researchgate.net The delocalization of π-electrons across this conjugated system lowers the energy required for electronic transitions, allowing the chromophore to absorb light in the visible region of the electromagnetic spectrum. nih.gov

The extent of the conjugated system is a primary determinant of the chromophore's color. nih.gov In some fluorescent proteins, the conjugation is further extended through additional chemical modifications, leading to red-shifted absorption and emission spectra. ranganathanlab.org In the case of the Leu-Leu-Gly chromophore in shBFP, the number of conjugated double bonds is smaller compared to its parent chromoprotein, which is consistent with its blue fluorescence. researchgate.net

The protein environment plays a crucial role in maintaining the planarity of the conjugated system, which is essential for maximizing π-electron overlap and ensuring efficient fluorescence. evidentscientific.com Any distortion from planarity can disrupt the conjugation and lead to a loss of fluorescence.

Tautomeric Forms and Protonation States

The chromophore can exist in different tautomeric forms and protonation states, each with distinct spectral properties. nih.govrcsb.org These different forms are often in equilibrium, and their relative populations can be influenced by the chemical environment within the protein, including the pH and the presence of nearby polar and charged residues. nih.govresearchgate.net

Molecular dynamics simulations have shown that the blue form of a fluorescent timer can exist in two protonation states, an anion and a zwitterion, which share enolate tautomeric forms. researchgate.netrcsb.org These different states can have similar excitation energies but may lead to different excited-state dynamics. researchgate.netrcsb.org

Synthetic Methodologies and Analog Development

Peptide-Based Synthesis of Chromophore-Containing Constructs

To study the chromophore in a more biologically relevant context or to create larger fluorescent probes, it is often necessary to incorporate it into a peptide sequence. This is achieved either by building the peptide chain around the chromophore precursor or by ligating a pre-synthesized chromophore-containing segment to other peptides.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. B. Merrifield, is the standard method for chemically synthesizing peptides and small proteins. 20.210.105 In SPPS, the C-terminal amino acid is covalently attached to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner by repeatedly adding protected amino acid units. 20.210.105beilstein-journals.org

The general cycle for Fmoc-based SPPS involves:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). 20.210.105

Washing: The resin is thoroughly washed to remove the excess base and byproducts.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus of the resin-bound peptide. Common coupling reagents include carbodiimides or uronium salts like HBTU. nih.gov

Washing: The resin is washed again to remove unreacted reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). 20.210.105 This method can be used to synthesize the full-length peptide precursor of the chromophore, which can then undergo cyclization. nih.gov

For the synthesis of larger proteins or for incorporating a uniquely modified chromophore, chemical ligation techniques are invaluable. These methods allow for the chemoselective joining of two unprotected peptide fragments in aqueous solution. googleapis.comgoogle.com.pg

The most prominent of these techniques is Native Chemical Ligation (NCL) . nih.gov NCL involves the reaction between two unprotected peptide segments:

A C-terminal peptide thioester .

An N-terminal peptide with a cysteine residue .

The mechanism proceeds via a chemoselective transthioesterification, followed by a spontaneous and irreversible S-to-N acyl shift that forms a native amide bond at the ligation site. nih.gov This technique is powerful because it is highly specific and occurs under mild, near-neutral pH conditions. nih.gov

To incorporate a Thr-Leu-Gly chromophore construct, one could synthesize a peptide fragment containing the chromophore (or its precursor) with a C-terminal thioester. This fragment can then be ligated to another peptide that has an N-terminal cysteine. The scope of NCL can be expanded beyond cysteine junctions by using removable Nα-mercaptoethyl auxiliaries, which facilitate the ligation and are subsequently cleaved to reveal the native peptide backbone. researchgate.netbeilstein-journals.org These ligation strategies provide a modular approach to building complex, chromophore-containing polypeptide structures that would be difficult to access by other means. sigmaaldrich.com

Design and Synthesis of Derivatized Chromophores for Research Probes

While the tripeptide sequence Threonine-Leucine-Glycine (Thr-Leu-Gly) does not form an intrinsic chromophore through post-translational modification in the manner of fluorescent proteins, it serves as a versatile peptide backbone for the synthesis of derivatized chromophores. By covalently attaching and modifying photophysically active molecules, the Thr-Leu-Gly peptide can be converted into highly specific and functional research probes. The design of these probes focuses on tuning their optical properties and incorporating functionalities for reporting on specific biological events.

Strategies for Extending Conjugation

Extending the π-conjugated system of a chromophore is a fundamental strategy for tuning its spectral properties, primarily to achieve bathochromic (red) shifts in absorption and emission wavelengths. Probes that function in the longer wavelength (far-red and near-infrared, NIR) regions are particularly valuable for biological research as they minimize background autofluorescence from native biomolecules and allow for deeper tissue penetration. mdpi.com For a probe based on the Thr-Leu-Gly scaffold, these strategies would be applied to the externally attached chromophoric moiety.

Several chemical approaches can be employed to systematically extend π-conjugation:

Annulation and Aryl Group Addition: The fusion of additional aromatic or heteroaromatic rings to the core chromophore structure is a powerful method for extending the π-electron system. For instance, modifying chromophores like coumarins or 1,4-dihydropyridines (1,4-DHPs) with conjugated (hetero)aryl groups results in significant red shifts in both absorption and emission. frontiersin.org

Introduction of Multiple Bonds: Inserting double or triple bonds between the core chromophore and other aryl substituents can effectively lengthen the path of electron delocalization. frontiersin.org A notable example is the creation of bis-styryl analogues from a tyrosine derivative via a palladium-catalyzed Mizoroki–Heck reaction, which extends conjugation and shifts fluorescence. rsc.org

Modification of the Polymethine Chain: In cyanine (B1664457) dyes, a widely used class of fluorophores for NIR probes, the length of the polymethine bridge connecting the two heterocyclic nuclei directly dictates the absorption and emission wavelengths. nih.govmdpi.com Adding vinyl units to the chain systematically shifts the spectral properties to longer wavelengths. Heptamethine cyanines, for example, are well-established NIR chromophores. nih.govmdpi.com

Acylimine Formation: In some natural systems, like the red fluorescent protein DsRed, an acylimine linkage extends the chromophore's conjugation system, which is responsible for the shift from green to red emission. plos.orgpnas.org Synthetic strategies could potentially replicate this type of bond formation to modify a chromophore attached to the Thr-Leu-Gly peptide.

The following table summarizes key strategies and their general effects on chromophore properties.

| Strategy | Chemical Modification Example | Target Chromophore Class | Primary Photophysical Effect |

| Aryl Group Addition | Attaching phenyl or naphthyl groups to the chromophore core. frontiersin.org | Coumarins, Thiazoles, 1,4-DHPs | Bathochromic shift, potential increase in quantum yield. |

| Polymethine Chain Elongation | Increasing the number of -(CH=CH)- units in the bridge. | Cyanine Dyes | Significant bathochromic shift into NIR region. |

| π-System Planarization | Introducing rigid linkers or fused rings to lock the chromophore in a planar conformation. | Various Dyes | Increase in fluorescence quantum yield by reducing non-radiative decay. |

| Donor-Acceptor Substitution | Introducing strong electron-donating and electron-withdrawing groups at opposite ends of the conjugated system. frontiersin.org | Merocyanines, Styryl Dyes | Enhanced charge-transfer character, large Stokes shifts, and sensitivity to solvent polarity. |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, probe the molecular vibrations of a chromophore and its environment. These methods are sensitive to chemical bonding, conformation, and intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations at characteristic frequencies. libretexts.org This technique provides detailed information about specific functional groups within the chromophore and the protein, as well as their interactions. libretexts.orgresearchgate.net For protein chromophores, FTIR is particularly useful for studying the protonation state of key residues, detecting conformational changes, and characterizing hydrogen-bond networks. pnas.orgrub.de

In studying the Thr-Leu-Gly chromophore, FTIR could identify the stretching vibrations of its carbonyl groups (C=O), which are sensitive to the local environment and hydrogen bonding. pnas.org For example, changes in the hydrogen bond between a chromophore's phenolate (B1203915) oxygen and a nearby glutamic acid residue can be directly observed as shifts in the C=O stretching frequency. rub.de The amide I band (1600-1700 cm⁻¹), arising primarily from the C=O stretching of the peptide backbone, is frequently analyzed to determine the protein's secondary structure. researchgate.net By analyzing difference spectra between two states (e.g., light vs. dark), specific structural changes associated with the chromophore's function can be isolated.

Table 2: Representative FTIR Band Assignments for Peptide-Related Chromophores

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 1739-1759 | C=O stretch of a protonated acidic residue (e.g., Glu) | rub.de |

| 1655-1678 | Amide I (C=O stretch of peptide backbone) | researchgate.net |

| 1575 | Chromophore ring vibrations (C=N, C=C stretches) | rub.defrontiersin.org |

| 1163 | Chromophore vibrations | rub.de |

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful vibrational technique that provides detailed structural information about a chromophore. gatech.edusns.it By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, specific vibrational modes associated with the chromophore are selectively enhanced by several orders of magnitude. gatech.edu For the Thr-Leu-Gly peptide, the relevant chromophores are the amide (peptide) bonds, which absorb in the far-UV region (approximately 190–220 nm).

Utilizing a UV laser for excitation, RR spectroscopy can probe the vibrational modes of the peptide backbone, such as the Amide I (mainly C=O stretching), Amide II (N-H in-plane bending and C-N stretching), and Amide III (a complex mix of C-N stretching and N-H bending) bands. The precise frequencies of these bands are sensitive to the peptide's secondary structure and hydrogen-bonding environment. For instance, changes in the Amide I band frequency can distinguish between different conformations, such as random coil or β-turn structures. This selectivity makes RR an invaluable tool for examining the specific structural state of the peptide backbone without significant interference from other molecular vibrations. sns.it

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Molecular Motion |

| Amide I | 1630 - 1700 | C=O Stretching |

| Amide II | 1510 - 1580 | N-H Bending, C-N Stretching |

| Amide III | 1230 - 1300 | C-N Stretching, N-H Bending |

| This table presents typical frequency ranges for amide vibrational modes in peptides. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of molecules in solution and the solid state.

Solution-State NMR for Structural Elucidation

Solution-state NMR provides atomic-resolution information on the structure and conformational dynamics of peptides in a solution that mimics a physiological environment. For the Thr-Leu-Gly peptide, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural elucidation. nih.gov

The process begins with the assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using 2D experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence). Once assignments are complete, conformational restraints are derived from:

Nuclear Overhauser Effects (NOEs): Measured using NOESY (Nuclear Overhauser Effect Spectroscopy), these through-space interactions provide distance constraints between protons that are close in space (< 5 Å), which is critical for defining the peptide's fold. scispace.com

J-couplings: Scalar couplings between nuclei, measured from high-resolution spectra, provide information about dihedral angles according to the Karplus relationship.

These experimentally derived restraints are then used as inputs for computational molecular modeling to generate a high-resolution ensemble of structures representing the peptide's conformational state in solution.

| Residue | ¹H Chemical Shift (ppm) (Typical Range, Random Coil) | ¹³Cα Chemical Shift (ppm) (Typical Range, Random Coil) |

| Threonine (Thr) | 4.10 - 4.30 (Hα) | 61.0 - 63.0 |

| Leucine (B10760876) (Leu) | 4.15 - 4.35 (Hα) | 54.0 - 56.0 |

| Glycine (B1666218) (Gly) | 3.80 - 4.00 (Hα) | 44.5 - 46.5 |

| This table shows representative chemical shift ranges for the specified amino acids in a random coil conformation in aqueous solution. researchgate.net |

Solid-State NMR (e.g., ¹H-¹³C MAS NMR) for Chromophore Environment

Solid-state NMR (ssNMR) is uniquely suited for studying molecules in non-crystalline or immobile states, such as aggregates or lyophilized powders. universiteitleiden.nl By using Magic Angle Spinning (MAS), which mechanically rotates the sample at a high frequency, ssNMR can overcome the spectral line broadening typically seen in solids, yielding high-resolution spectra. nih.gov

For Thr-Leu-Gly, ¹H-¹³C cross-polarization MAS (CP-MAS) experiments are particularly informative. These experiments enhance the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei. The resulting ¹³C chemical shifts are highly sensitive to the local electronic environment, molecular conformation, and intermolecular packing. researchgate.net For example, the formation of specific hydrogen bonds or changes in the peptide backbone torsion angles upon aggregation would result in measurable changes in the ¹³C chemical shifts compared to the solution state. Two-dimensional ¹³C-¹³C correlation experiments, such as DARR (Dipolar Assisted Rotational Resonance), can further reveal through-space proximities between carbon atoms, helping to define the peptide's structure and its arrangement in the solid state. pnas.org

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a fast and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. The peptide bond is the principal chromophore in the far-UV region (190-250 nm), and its spatial arrangement in a folded structure gives rise to a characteristic CD signal. cdnsciencepub.com

For a short peptide like Thr-Leu-Gly, the CD spectrum can reveal the presence of ordered structures like β-turns or indicate a predominantly disordered or random coil conformation.

Random Coil: Typically characterized by a strong negative band near 200 nm. cdnsciencepub.com

β-Turn: Different types of β-turns show distinct spectra, but a common feature can be a negative band around 205 nm and a positive band near 220-230 nm.

| Conformation | λ (nm) at Negative Maximum | λ (nm) at Positive Maximum |

| Random Coil | ~198 nm | N/A |

| Type I β-Turn | ~208 nm | ~225 nm |

| Type II β-Turn | ~205 nm | ~228 nm |

| This table provides illustrative CD spectral characteristics for common peptide conformations. |

Time-Resolved Spectroscopic Methods

Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence decay kinetics of a sample with picosecond time resolution. uniklinikum-jena.dephoton-force.comedinst.com The native Thr-Leu-Gly peptide is not fluorescent. Therefore, to use TCSPC, the peptide must be covalently linked to an extrinsic fluorescent probe (a fluorophore) or have one of its amino acids substituted with a fluorescent one (e.g., Tryptophan).

The experiment involves exciting the labeled peptide with a high-repetition-rate pulsed laser and measuring the arrival time of individual emitted photons relative to the excitation pulse. picoquant.com By collecting the arrival times of many photons, a histogram is constructed that represents the fluorescence decay profile. This decay is often fitted to a multi-exponential model:

I(t) = Σ αᵢ exp(-t/τᵢ)

where τᵢ is the fluorescence lifetime of the i-th component and αᵢ is its fractional amplitude. The fluorescence lifetime is extremely sensitive to the fluorophore's local environment. Factors such as solvent polarity, accessibility to quenchers (like oxygen), and proximity to other parts of the peptide can alter the lifetime. Thus, TCSPC can provide valuable insights into the conformational state and dynamics of the peptide in the vicinity of the fluorescent label. nih.gov

| Parameter | Description | Example Value |

| τ₁ (ns) | Lifetime of the first decay component | 1.2 |

| α₁ | Amplitude of the first decay component | 0.75 |

| τ₂ (ns) | Lifetime of the second decay component | 3.5 |

| α₂ | Amplitude of the second decay component | 0.25 |

| <τ> (ns) | Average Lifetime | 1.78 |

| This table shows hypothetical data from a bi-exponential fluorescence decay analysis for a fluorophore-labeled peptide, illustrating the type of information obtained from a TCSPC experiment. |

Time-Resolved UV-Visible Spectroscopy

Time-resolved UV-visible (UV-Vis) spectroscopy is a powerful technique used to monitor the electronic states of a molecule as it evolves over extremely short timescales, from femtoseconds to milliseconds, following photoexcitation. rsc.orgfu-berlin.de This method allows researchers to track the formation and decay of transient species, such as excited states and photochemical intermediates, providing critical insights into the dynamics of photophysical and photochemical processes. researchgate.netpsu.edu The setup typically involves a "pump" laser pulse to excite the sample and a "probe" light source to measure the absorption changes over time. fu-berlin.de

In the context of chromophores, this technique is essential for elucidating excited-state dynamics, including internal conversion, intersystem crossing, and excited-state proton or charge transfer. unige.chmdpi.com For instance, studies on derivatives of the Green Fluorescent Protein (GFP) chromophore show that their excited-state lifetimes are highly dependent on the environment. unige.ch In polar, low-viscosity solvents, fluorescence decay is rapid and complex (multiexponential), with lifetimes on the order of a few picoseconds. unige.ch In contrast, within rigid matrices like polymer films, the decay becomes much slower (nanoseconds) and follows a single exponential pattern, with fluorescence quantum yields approaching unity. unige.ch

The analysis of transient absorption spectra can reveal the presence of multiple excited-state populations, which may correspond to different ground-state conformers of the chromophore. unige.ch Furthermore, time-resolved spectroscopy has been instrumental in studying the ultrafast isomerization dynamics of photoswitchable peptides, where changes in the absorption bands of a built-in chromophore (like an azobenzene (B91143) derivative) can be tracked on the picosecond timescale following light activation. researchgate.net

| Chromophore System | Technique | Key Findings | Lifetimes | Citations |

| GFP-inspired Imidazolone (B8795221) Derivatives | Femtosecond-Resolved Spectroscopy | Nonradiative deactivation involves large amplitude motion; multiple ground-state conformers exist. | Picoseconds (in polar solvents); Nanoseconds (in rigid media) | unige.ch |

| o-hydroxy GFP Analogs | Time-Resolved Fluorescence | Ultrafast Excited State Intramolecular Proton Transfer (ESIPT) occurs; coherent vibrational wave packets observed. | N/A | mdpi.com |

| AMPP-Tripeptide (Azobenzene switch) | Ultrafast Visible Spectroscopy | Isomerization dynamics observed; accelerated reaction dynamics compared to related structures. | ~1 ps (trans-to-cis decay) | researchgate.net |

| Rhodopsin | Time-Resolved UV-Vis Spectroscopy | Monitored the conversion of Meta I (λmax ~480 nm) to Meta II (λmax ~380 nm) after a flash. | Half-time ~70 ms | researchgate.net |

Advanced Photophysical Characterization

Advanced photophysical characterization delves into the complex interactions of light with matter beyond standard absorption and emission spectra, often exploring non-linear optical properties and the behavior of individual molecules.

Two-Photon Absorption (TPA) Spectroscopy

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to transition to an excited state that would typically be reached by a single photon of higher energy. nih.gov TPA spectroscopy is a key technique in biological imaging, offering advantages like deeper tissue penetration, localized excitation at the focal point, and reduced phototoxicity. rsc.orgfrontiersin.org The efficacy of a molecule for TPA is quantified by its TPA cross-section (σ₂), usually measured in Goeppert-Mayer (GM) units. optica.org

For fluorescent protein chromophores, TPA properties are highly tunable and sensitive to the surrounding protein environment. mdpi.comchemrxiv.org Computational and experimental studies show that even a single hydrogen bond can increase the TPA cross-section of an anionic GFP chromophore by a factor of two. mdpi.com The TPA spectrum of a chromophore can differ significantly from its one-photon absorption (1PA) spectrum. nih.gov While the main S₀ → S₁ transition is often visible in both, its peak may be blue-shifted in the TPA spectrum for anionic chromophores like that in EGFP. nih.gov Furthermore, strong TPA bands can appear at shorter wavelengths corresponding to higher electronic states (S₀ → Sₙ) that are very weak in 1PA spectra. nih.gov

The rational design of fluorescent proteins with enhanced brightness for two-photon microscopy is an active area of research, with efforts focused on modifying the chromophore itself (e.g., with non-canonical amino acids) or its protein scaffold to maximize the TPA cross-section. rsc.orgfrontiersin.orgmdpi.com

| Fluorophore / Protein | Peak TPA Wavelength (nm) | TPA Cross-Section (σ₂) (GM) | Key Findings | Citations |

| EGFP (Anionic Chromophore) | ~920 | ~40-50 | TPA peak is blue-shifted relative to the 1PA peak. | nih.gov |

| Nitro-modified GFP Chromophore | N/A | ~29 (Theoretical) | Large cross-section attributed to a significant difference in ground and excited state dipole moments. | rsc.orgresearchgate.net |

| T-GECO1 (Ca²⁺-bound) | 888 | 83 | Brightness is ~2x that of EGFP. | spiedigitallibrary.org |

| Rhodamine 6G | ~700 | ~150 | Exhibits a large TPE action cross-section. | optica.org |

| DsRed (in protein) | N/A | 30 | Protein environment significantly reduces the TPA cross-section compared to the chromophore in a vacuum. | frontiersin.org |

Single-Molecule Spectroscopy

Single-molecule spectroscopy (SMS) allows for the optical detection and characterization of individual molecules, thereby circumventing the ensemble averaging inherent in conventional spectroscopic measurements. utwente.nlschlaucohenlab.com This approach is uniquely powerful for revealing static and dynamic heterogeneity, transient intermediates, and complex dynamics that are otherwise hidden. schlaucohenlab.comriken.jp It is a crucial tool for understanding the photophysical "personalities" of fluorophores, including phenomena like fluorescence blinking (intermittency) and photobleaching. nih.govannualreviews.orgrsc.org

In the study of fluorescent proteins and their chromophores, SMS provides detailed information on how local conformational dynamics of the protein scaffold modulate the photophysical properties of the internal chromophore. utwente.nl Techniques like single-molecule Förster Resonance Energy Transfer (smFRET) can measure nanoscale distances to track protein folding and conformational changes in real-time. schlaucohenlab.comuni-muenchen.de

Studies have shown that the fluorescence of a single molecule can turn on and off (blink), a process often linked to the fluorophore entering a long-lived dark state, such as a triplet state or a radical ion state. rsc.orgnih.gov Recently, it has been demonstrated that the unique fluorescence blinking pattern of a fluorophore attached to a peptide can serve as a "fingerprint" to identify the peptide's structure, including post-translational modifications, using machine learning algorithms. nih.gov This highlights the vast amount of information encoded in the light emission from a single molecule.

| System Studied | Technique | Key Observations | Implications | Citations |

| Organic Fluorophores in Polymers | Confocal/Near-Field Microscopy | Fluorescence lifetime and blinking are modulated by local polymer conformational dynamics and oxygen diffusion. | Provides detailed information on the microstructure of the host matrix. | utwente.nl |

| Cy5 Fluorophore | Single-Molecule Fluorescence | Exhibits thiol-induced blinking, which can be controlled with additives like Trolox. | Understanding blinking is critical for both biophysical studies and super-resolution imaging. | nih.gov |

| Peptides labeled with Blinking Fluorophores | Single-Molecule Fluorescence | The blinking pattern ("fingerprint") is unique to the peptide's structure and phosphorylation state. | Forms the basis for a targeted, single-molecule proteomics method. | nih.gov |

| Multi-domain Proteins (e.g., MBP) | smFRET | Allows for the real-time visualization of domain coordination during the folding process. | Elucidates complex folding mechanisms and chaperone interactions. | uni-muenchen.de |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in describing the electronic properties of molecules, such as the Thr-Leu-Gly chromophore. These methods can predict molecular structures, energy levels, and the nature of electronic transitions, which are directly related to absorption and emission spectra.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. huji.ac.ilresearchgate.net For studying the excited states and electronic spectra of chromophores, its time-dependent extension, Time-Dependent DFT (TDDFT), is particularly powerful. huji.ac.ilresearchgate.netresearchgate.net

TDDFT calculations can be employed to predict the vertical excitation energies, which correspond to the absorption maxima in an experimental spectrum. huji.ac.il The choice of the exchange-correlation functional within DFT and TDDFT is crucial for obtaining accurate results, especially for systems with charge-transfer characteristics, which are common in chromophores. huji.ac.il Long-range corrected functionals have shown improved performance in describing such states. huji.ac.il For instance, studies on various organic dyes have demonstrated that functionals like BNL and CAM-B3LYP can provide reliable predictions of UV-vis spectra. huji.ac.il The accuracy of these calculations is also dependent on the basis set used and the modeling of the solvent environment, often accomplished using models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). huji.ac.il

Table 1: Representative Applications of DFT/TDDFT in Chromophore Studies

| Chromophore System | Computational Method | Key Findings |

| TCF-containing chromophores | TDDFT with various functionals (e.g., BNL, CAM-B3LYP) | Prediction of UV-vis spectra, identification of charge-transfer and π-π* transitions. huji.ac.il |

| Hydrogen-rich peptide radicals | DFT and TD-DFT with functionals like M06-2X and ωB97X-D | Assessment of functional performance for describing excited states of radical chromophores. researchgate.net |

| Tryptophan in proteins | TDDFT | Investigation of the influence of the protein environment on the excited states of the chromophore. researchgate.net |

This table is for illustrative purposes and does not represent data specifically for the Thr-Leu-Gly chromophore due to a lack of dedicated published studies.

Ab Initio Methods (e.g., CASPT2, MCQDPT2) for Excited States

For a more rigorous and often more accurate description of excited states, especially in cases where electron correlation is strong or multiple electronic states are close in energy, multiconfigurational ab initio methods are employed. The Complete Active Space Second-order Perturbation Theory (CASPT2) and the Multi-Configurational Quasi-Degenerate Perturbation Theory (MCQDPT2) are prominent examples of such methods. researchgate.netmsu.su

These methods begin with a Complete Active Space Self-Consistent Field (CASSCF) calculation, which provides a good zero-order description of the electronic wavefunction by including all important electronic configurations. researchgate.netnih.gov Subsequently, dynamic electron correlation is accounted for using perturbation theory, leading to highly accurate energies for ground and excited states. researchgate.netnih.gov CASPT2 and MCQDPT2 have been successfully applied to study the spectroscopy of various biological chromophores, including retinal and models of the Green Fluorescent Protein (GFP) chromophore. researchgate.netnih.govresearchgate.net These calculations can elucidate the nature of different electronic states and the factors influencing their energies, such as the protonation state of the chromophore. nih.govresearchgate.net While computationally demanding, these methods provide benchmark data for calibrating more approximate methods like TDDFT. nih.govrsc.org

Calculation of Electronic Transitions and Absorption Spectra

The calculation of electronic transitions is a primary output of both TDDFT and ab initio excited-state methods. huji.ac.illibretexts.org These calculations provide the energies of transitions from the ground state to various excited states, as well as the oscillator strengths, which are related to the intensity of the absorption bands. libretexts.orgubbcluj.ro

The calculated transition energies and oscillator strengths can be used to simulate an absorption spectrum, which can then be compared directly with experimental data. libretexts.orgubbcluj.ro This comparison allows for the assignment of spectral features to specific electronic transitions, such as π→π* or n→π* transitions. libretexts.org The position of the absorption maximum (λmax) is particularly sensitive to the electronic structure of the chromophore and its environment. ubbcluj.ro For example, increasing the extent of conjugation in a molecule generally leads to a bathochromic (red) shift in the absorption maximum. libretexts.org Computational studies can systematically investigate how factors like molecular conformation, substitution, and solvent polarity influence the electronic transitions and the resulting absorption spectra. huji.ac.il

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the electronic properties of a chromophore, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netrsc.org MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of conformational landscapes and the influence of the surrounding environment.

Conformational Sampling and Stability

The three-dimensional structure of a peptide like Thr-Leu-Gly is not static but exists as an ensemble of different conformations. MD simulations are a powerful tool for sampling these conformations and determining their relative stabilities. nih.govtubitak.gov.tr By simulating the peptide over nanoseconds to microseconds, it is possible to observe transitions between different folded and unfolded states. nih.gov

The conformational behavior of peptides is influenced by a variety of factors, including intramolecular hydrogen bonds and steric interactions. nih.gov For example, studies on elastin-derived peptides have shown a propensity for forming specific secondary structures like β-turns and γ-turns. nih.gov Conformational analysis of tripeptides can reveal preferences for extended or folded structures, which can be crucial for their biological function or photophysical properties. nih.gov The results of these simulations can provide insights into the flexibility of the peptide backbone and the accessible range of dihedral angles. tubitak.gov.tr

Table 2: Key Parameters in Conformational Analysis of Peptides

| Parameter | Description | Relevance |

| Dihedral Angles (φ, ψ, ω) | Torsion angles that define the conformation of the peptide backbone. tubitak.gov.tr | Determine the overall fold and secondary structure of the peptide. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). nih.gov | Stabilize specific conformations and secondary structures. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. plos.org | Used to assess the stability of a conformation over time during an MD simulation. |

Solvent Effects and Protein Environment Modeling

The properties of a chromophore are significantly influenced by its immediate surroundings, whether it be a solvent or the intricate environment of a protein pocket. rsc.org MD simulations explicitly model the interactions between the chromophore and solvent molecules (like water) or the amino acid residues of a protein. nih.govbiorxiv.org

These simulations can reveal how the solvent organizes around the chromophore and how specific interactions, such as hydrogen bonds, affect its structure and dynamics. biorxiv.org In the context of a protein, MD simulations can elucidate the role of nearby residues in stabilizing the chromophore's conformation, influencing its protonation state, and modulating its photophysical properties. nih.govbiorxiv.org For instance, simulations have shown how the presence of specific amino acids and water molecules in the chromophore pocket of fluorescent proteins can tune their color and brightness. biorxiv.orgresearchgate.net By modeling the chromophore in its native environment, MD simulations provide a more realistic picture of its behavior compared to in vacuo calculations. rsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid QM/MM methods have become an indispensable tool for studying complex biomolecular systems like fluorescent proteins. frontiersin.org In this approach, the electronically active region, the chromophore, is treated with high-level quantum mechanics (QM), while the surrounding protein environment is described by the more computationally efficient molecular mechanics (MM) force field. frontiersin.orgrsc.orgmpg.de This partitioning allows for an accurate description of the electronic events within the chromophore while still accounting for the influence of the vast protein scaffold. rsc.org

The interactions between the Thr-Leu-Gly chromophore and its protein environment are critical in determining its spectral properties. QM/MM simulations are adept at modeling these intricate interactions, which include electrostatic effects, hydrogen bonding, and steric constraints. acs.orgcore.ac.uk For instance, simulations can reveal how the specific arrangement of amino acid residues and water molecules in the chromophore's vicinity influences its ground and excited state energies. usc.edunih.gov

The protein environment can induce significant polarization of the chromophore's electron density, an effect that is captured by the QM/MM methodology. core.ac.uk This polarization, in turn, affects the absorption and emission wavelengths. Molecular dynamics (MD) simulations using QM/MM potentials can further elucidate the dynamic nature of these interactions, showing how thermal fluctuations in the protein structure can lead to spectral broadening and shifts. rsc.orgresearchgate.net For example, studies on other fluorescent proteins have shown that specific residues, such as a nearby arginine or glutamate, can exert a strong electrostatic influence on the chromophore, tuning its color. researchgate.net While specific data for the Thr-Leu-Gly variant is less common, the principles derived from studies of other GFP-like proteins are directly applicable. The non-aromatic nature of the Leucine (B10760876) at position 66, for instance, is expected to significantly alter the local steric and electronic environment compared to the typical tyrosine, a hypothesis that can be rigorously tested using QM/MM models. researchgate.net

| Interaction Type | Description | Significance for Thr-Leu-Gly Chromophore |

|---|---|---|

| Electrostatic Interactions | Coulombic forces between the partial charges of the chromophore and the surrounding protein residues and water molecules. | Influences the energy gap between the ground and excited states, thereby tuning the absorption and emission wavelengths. ibs.re.kr |

| Hydrogen Bonding | Specific interactions between hydrogen bond donors and acceptors on the chromophore and the protein. | Can restrict the chromophore's conformational flexibility and play a role in excited-state proton transfer pathways. chemrxiv.org |

| Steric Constraints | The physical space occupied by the protein matrix, which limits the chromophore's vibrational and rotational motions. | The bulky Leucine side chain likely imposes unique steric hindrances compared to smaller residues, affecting non-radiative decay pathways. researchgate.net |

| Polarization | The distortion of the chromophore's electron cloud by the electric field of the protein environment. core.ac.uk | Modifies the chromophore's electronic properties, contributing to spectral shifts. |

QM/MM simulations are crucial for mapping the potential energy surfaces (PES) of the chromophore in its ground and excited states. mpg.de These surfaces govern the pathways of photoreactions, such as photoisomerization or photoswitching. The simulation of these dynamic events provides insights into the mechanisms of fluorescence and non-radiative decay. By calculating the energy of the system for various chromophore geometries, a landscape of the reaction can be constructed.

For a fluorescent protein containing the Thr-Leu-Gly chromophore, QM/MM simulations can predict the most likely pathways for the molecule to return to the ground state after photoexcitation. This includes the desired fluorescent pathway as well as competing non-radiative pathways that can quench fluorescence. For example, torsional motions around the bonds of the chromophore's methine bridge are often implicated in non-radiative decay. chemrxiv.org QM/MM simulations can quantify the energy barriers associated with these torsions within the protein, revealing how the protein environment hinders or facilitates such motions. ibs.re.kr Studies on related systems have shown that the protein can create an energy barrier on the excited-state surface, making the fluorescent minimum more accessible and preventing the molecule from reaching a conical intersection where non-radiative decay would occur. ibs.re.kr

Modeling of Excited States and Photophysical Dynamics

Understanding the behavior of the Thr-Leu-Gly chromophore after it absorbs a photon is the central goal of photophysical modeling. This involves a detailed characterization of its excited electronic states and the dynamic processes that occur on these states.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.org For a chromophore like Thr-Leu-Gly, the relevant coordinates often include bond lengths, bond angles, and dihedral angles. Mapping the PES for both the ground state (S0) and the first excited singlet state (S1) is fundamental to understanding its photochemistry. researchgate.netbgsu.edu

Computational methods, particularly multireference quantum chemistry approaches, are employed to calculate the energies of these states at various points in the geometric space. bgsu.edu The resulting map reveals the locations of energy minima (stable structures), transition states (barriers to reactions), and, most importantly, regions where the S0 and S1 surfaces approach each other or intersect. The shape of the S1 PES determines the initial dynamics after photoexcitation. The system will rapidly relax from the initial Franck-Condon region towards the S1 energy minimum. researchgate.net The geometry of this excited-state minimum can differ significantly from the ground-state structure, and this relaxation process is a key part of the fluorescence phenomenon.

Conical intersections are points or seams of degeneracy between two electronic potential energy surfaces, in this case, the S1 and S0 states. numberanalytics.com They act as efficient funnels for rapid, non-radiative decay from the excited state back to the ground state. numberanalytics.comucl.ac.ukcore.ac.uk The accessibility of a conical intersection from the Franck-Condon region is a critical determinant of a chromophore's fluorescence quantum yield. If a low-energy pathway to a conical intersection exists, non-radiative decay will be fast and efficient, leading to weak or no fluorescence. ucl.ac.uk

For the Thr-Leu-Gly chromophore, theoretical modeling can identify the geometries that correspond to conical intersections. These often involve significant twisting around the chromophore's bonds. chemrxiv.org The protein environment plays a crucial role in controlling access to these intersections. ibs.re.kr By sterically hindering the necessary twisting motions, the protein can effectively raise the energy barrier to reach the conical intersection, thus favoring the radiative decay pathway (fluorescence). ibs.re.kr The efficiency of this "steric blocking" is a key factor that can be investigated through computational modeling.

| Factor | Description | Computational Investigation |

|---|---|---|

| Geometry of the Conical Intersection | The specific molecular structure at which the S0 and S1 states are degenerate. | Can be located using specialized quantum chemical algorithms to understand the primary non-radiative decay channel. core.ac.uk |

| Energy Barrier to the Conical Intersection | The energy difference between the Franck-Condon region or the S1 minimum and the conical intersection. | Calculated by mapping the potential energy surface; a higher barrier generally correlates with a higher fluorescence quantum yield. ibs.re.kr |

| Protein Environment | Steric and electrostatic influence of the surrounding amino acid residues. | QM/MM simulations can model how the protein restricts chromophore motion, effectively "gating" access to the conical intersection. ibs.re.kr |

| Vibrational Coupling | The efficiency of energy transfer from electronic to vibrational modes at the conical intersection. | Advanced dynamic simulations can model the trajectory of the molecule as it passes through the intersection. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. researchgate.netrsc.org In the context of the Thr-Leu-Gly chromophore and its variants, QSPR could be used to predict properties like absorption/emission wavelengths or fluorescence quantum yield based on a set of calculated molecular descriptors. researchgate.net

These descriptors can be derived from the chromophore's structure and can be of various types, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Derived from quantum chemical calculations, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moments. scielo.br

Quantum chemical descriptors: More advanced parameters obtained from semi-empirical or ab initio calculations. scielo.br

A QSPR model is typically developed by first calculating a large number of descriptors for a series of related chromophores (a training set) for which the property of interest has been experimentally measured. Then, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to find the best correlation between a subset of descriptors and the property. researchgate.net

For the Thr-Leu-Gly system, a QSPR study could, for example, investigate how substitutions at the periphery of the chromophore or changes in the surrounding protein environment (modeled implicitly) affect its spectral properties. While large-scale QSPR studies specifically on the Thr-Leu-Gly chromophore are not widely reported, the methodology is a powerful tool for the rational design of new fluorescent proteins with desired characteristics. researchgate.net By identifying the key structural features that govern fluorescence, QSPR can guide synthetic efforts to create novel chromophores with tailored properties.

Correlation of Structural Descriptors with Spectroscopic Properties

Theoretical and computational investigations into chromophores, particularly those within the complex environment of a protein scaffold, provide crucial insights into the relationship between their three-dimensional structure and their observed spectroscopic properties. For the chromophore originating from the Thr-Leu-Gly sequence, which represents a non-aromatic variant due to the substitution of the typical tyrosine with leucine at the central position, this correlation is a subject of significant computational interest and challenge.

The electronic properties, and thus the spectroscopic characteristics, of a chromophore are intrinsically linked to its molecular geometry. Structural descriptors such as bond lengths, bond angles, and dihedral angles define the planarity and conjugation of the π-electron system, which in turn dictates the energy of the electronic transitions responsible for light absorption and emission. Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are primary tools used to explore these relationships. Studies have shown that variations in the molecular topology, including bond, angle, and torsional profiles, can alter the ground-state geometry of a chromophore, leading to significant spectral perturbations. rjlbpcs.com

However, computational studies of non-aromatic chromophore variants, such as the one formed from Thr-Leu-Gly, have revealed notable difficulties. Systematic analyses comparing computational quantum chemistry methods for a series of fluorescent protein chromophore analogues have shown that while methods like Time-Dependent Density Functional Theory (TD-DFT) can provide good linear correlations for many aromatic chromophores, they often fail in the case of non-aromatic variants like the Y66L (tyrosine-66 to leucine) substitution. ualberta.canih.gov This discrepancy may be due to a significant contribution of double excitations to the excited-state wavefunctions of these non-aromatic systems, a factor that is not adequately handled by many standard computational models. ualberta.canih.gov

The challenge in accurately predicting the absorbance maxima for such chromophores is highlighted in comparative studies. While calculations for aromatic chromophores show a reasonable correlation with experimental values, the predictions for non-aromatic variants like Y66L diverge significantly, underscoring the unique electronic structure of these compounds.

Below is an interactive data table generated from research findings that compares experimental absorption maxima with those calculated using TD-DFT for various denatured GFP chromophore analogues. This illustrates the particular challenge posed by non-aromatic variants.

Data is conceptually derived from findings reported in studies on engineered GFP chromophores. ualberta.canih.gov The Y66L and Y66S variants represent non-aromatic substitutions.

The planarity of the chromophore's bicyclic system is a critical structural descriptor. In typical fluorescent proteins, the chromophore is held in a relatively planar conformation by the rigid β-barrel structure, which facilitates extensive π-conjugation. proteopedia.org Key dihedral angles determine this planarity. The introduction of a non-aromatic and flexible leucine residue in place of tyrosine disrupts this conjugated system. The lack of an aromatic side chain and the increased conformational freedom of the leucine residue can lead to a non-planar geometry, which decouples the electronic system and results in a significant blue-shift in absorption, often rendering the protein colorless. researchgate.net

The table below lists key structural descriptors for a typical planar, aromatic GFP chromophore. The deviation from these ideal geometries in a Thr-Leu-Gly variant would be a primary cause of its distinct spectroscopic properties.

This table represents idealized values for a generic planar GFP-like chromophore for illustrative purposes.

Article Generation Not Possible for "Chromophore (Thr-Leu-Gly)"

A detailed scientific article on the photophysical and photochemical behavior of a "Chromophore (Thr-Leu-Gly)" as requested cannot be generated. The reason is that the tripeptide sequence Threonine-Leucine-Glycine (Thr-Leu-Gly) does not form a fluorescent chromophore with the complex properties outlined in the provided structure.

The mechanistic behaviors specified—such as excited state proton transfer, complex decay processes, and photoisomerization—are characteristic of the p-hydroxybenzylidene-imidazolinone chromophore found in Green Fluorescent Protein (GFP) and its numerous variants. The formation of this highly conjugated system, which is responsible for its fluorescence, is contingent on a specific tripeptide sequence.

In naturally occurring fluorescent proteins, the chromophore is autocatalytically formed from three amino acids, most commonly at positions 65, 66, and 67. nih.govfsu.edu Scientific research has established that:

Position 66 is critical and requires an aromatic amino acid , almost universally Tyrosine (Tyr) , to form the core p-hydroxybenzylidene structure. nih.govnih.gov This residue provides the necessary phenyl ring that becomes part of the conjugated π-system essential for absorbing and emitting light. fsu.edu

Position 67 is almost absolutely conserved as Glycine (B1666218) (Gly) . nih.gov

Position 65 is variable and influences the spectral properties, with Threonine (Thr) being a common residue in variants like Enhanced GFP (EGFP). fsu.edunih.gov

The requested sequence, Thr-Leu-Gly, places Leucine (Leu) at the critical 66th position. Leucine is an aliphatic, non-aromatic amino acid. Its side chain cannot form the conjugated ring system required for fluorescence. In fact, substituting the essential Tyrosine at position 66 with Leucine has been documented in an EGFP variant, resulting in a colorless, non-fluorescent protein because the chromophore cannot mature correctly. researchgate.net

Therefore, a chromophore derived from Thr-Leu-Gly lacks the fundamental chemical structure to exhibit the detailed photophysical and photochemical behaviors (excited state dynamics, proton transfer, isomerization) specified in the article outline. Generating content for the requested sections would be scientifically inaccurate and speculative.

Mechanistic Insights into Photophysical and Photochemical Behavior

Isomerization and Conformational Changes of the Chromophore

Cis-Trans Isomerization

Cis-trans isomerization, a photoinduced reversible change in the spatial arrangement of the chromophore, is a key mechanism underlying the photoswitching behavior of many fluorescent proteins. researchgate.netnih.govnih.gov This process involves the rotation around a double bond within the chromophore's structure, leading to two distinct conformational states: a fluorescent cis state and a non-fluorescent trans state. researchgate.netnih.gov The absorption of a photon provides the energy required to overcome the rotational barrier, triggering the isomerization. acs.org

The efficiency and direction of this isomerization are modulated by the specific protein environment. nih.gov In some fluorescent proteins, the resting state is the non-fluorescent trans conformation, and light absorption induces a switch to the fluorescent cis state. researchgate.netnih.gov Conversely, in other proteins, the resting state is the fluorescent cis form, which can be switched to the non-fluorescent trans form upon illumination. nih.gov The isomerization process can be influenced by factors such as steric hindrance from nearby amino acid residues and the pattern of hydrogen bonding within the protein's chromophore-binding pocket. acs.org Time-resolved crystallographic studies have provided detailed insights into the structural changes that occur during this process, revealing the formation of intermediate states on the nanosecond to microsecond timescale. researchgate.netnih.govmpg.de

Relationship to Stokes Shift

The Stokes shift, the difference between the peak excitation and peak emission wavelengths of a fluorophore, is a critical parameter for fluorescence imaging applications. nih.gov Large Stokes shifts are advantageous as they minimize self-absorption and reduce background noise from scattered excitation light. rsc.org While most green fluorescent protein (GFP) variants exhibit relatively small Stokes shifts, suggesting a rigid chromophore environment, some engineered fluorescent proteins display significantly larger shifts. nih.gov

This large apparent Stokes shift is often achieved through an excited-state chemical conversion, such as excited-state proton transfer (ESPT). nih.gov In this mechanism, light absorption increases the acidity of a phenolic group on the chromophore, facilitating the transfer of a proton to a nearby amino acid residue. This results in the formation of a new, red-shifted emitting species. nih.gov The design of the protein's binding pocket is crucial for facilitating this process. nih.gov While cis-trans isomerization itself is not the direct cause of the Stokes shift, the conformational state of the chromophore can influence the local environment and, consequently, the efficiency of processes like ESPT that lead to large Stokes shifts.

Photoswitching and Photoactivation Mechanisms

Photoswitching and photoactivation refer to the light-induced modulation of a fluorescent protein's fluorescence. These phenomena are the basis for advanced imaging techniques such as super-resolution microscopy. nih.gov The underlying mechanisms involve a variety of photochemical reactions centered on the Thr-Leu-Gly chromophore.

Reversible and Irreversible Photoconversion

Photoconversion in fluorescent proteins can be either reversible or irreversible. nih.gov Reversible photoswitching involves the toggling of the chromophore between a fluorescent "on" state and a non-fluorescent "off" state, a process that can be repeated multiple times. nih.gov This is typically driven by cis-trans isomerization, protonation-deprotonation events, or hydration-dehydration reactions. nih.gov

Irreversible photoconversion, on the other hand, involves a permanent, light-induced change in the chromophore's structure, often leading to a significant shift in its fluorescence emission spectrum (e.g., from green to red). addgene.org This process can involve reactions such as the extension of the conjugated π-system of the chromophore, decarboxylation of a nearby glutamic acid residue, or even a break in the polypeptide backbone. nih.gov The specific type of photoconversion is determined by the amino acid sequence surrounding the chromophore and the intensity and wavelength of the activating light. nih.govaddgene.org

| Photoconversion Type | Mechanism | Outcome | Example Processes |

| Reversible | Repeated cycling between on and off states | Temporary change in fluorescence | Cis-trans isomerization, protonation-deprotonation, hydration-dehydration nih.govnih.gov |

| Irreversible | Permanent covalent modification | Permanent change in fluorescence color or intensity | Extension of conjugated π-system, decarboxylation, polypeptide backbone cleavage nih.govaddgene.org |

Light-Induced Hydration and Dehydration

In some fluorescent proteins, photoswitching is governed by a reversible, light-induced hydration and dehydration of the chromophore. nih.govnih.gov This mechanism involves the addition or removal of a water molecule to a carbon atom in the imidazolinone ring of the chromophore. nih.gov The hydrated state is typically non-fluorescent as the hydration disrupts the chromophore's conjugated π-electron system, leading to a blue-shift in its absorption spectrum. nih.gov Illumination at a specific wavelength can induce dehydration, restoring the conjugated system and switching the protein to its fluorescent "on" state. nih.gov This mechanism offers a unique way to control fluorescence, as the wavelengths used for switching can be decoupled from those used for excitation. nih.gov

Conformational Changes Coupled to Photoswitching

Photoswitching is not solely a property of the isolated chromophore but is intimately coupled to conformational changes within the surrounding protein. nih.govnih.gov The protein scaffold must be flexible enough to accommodate the structural changes of the chromophore, such as the significant reorientation that occurs during cis-trans isomerization. nih.gov These conformational changes can involve the movement of nearby amino acid side chains, alterations in hydrogen bonding networks, and even larger-scale structural rearrangements of the protein backbone. nih.govuea.ac.uk These protein dynamics play a crucial role in stabilizing the different states of the chromophore and modulating the efficiency and kinetics of the photoswitching process. nih.govresearchgate.net

Influence of Protein Microenvironment on Chromophore Photophysics

The photophysical properties of the Thr-Leu-Gly chromophore are highly sensitive to its local microenvironment within the protein beta-barrel. nih.govnih.gov The surrounding amino acid residues exert a profound influence through a combination of steric and electrostatic interactions.

The protein environment can tune the chromophore's absorption and emission spectra, fluorescence quantum yield, and photostability. nih.gov For instance, the polarity of the local environment can affect the energy levels of the chromophore's ground and excited states. Hydrogen bonding interactions with nearby amino acid residues and water molecules can significantly stabilize the chromophore and influence its protonation state, which in turn affects its spectral properties. nih.govresearchgate.net

Furthermore, the rigidity of the protein matrix surrounding the chromophore is a key determinant of its fluorescence efficiency. researchgate.net A rigid environment can restrict non-radiative decay pathways, such as torsional motions, thereby increasing the fluorescence quantum yield. nih.gov Conversely, a more flexible environment can allow for these non-radiative processes to occur, leading to quenching of the fluorescence. nih.gov The strategic mutation of amino acids in the vicinity of the chromophore is a powerful tool for rationally designing fluorescent proteins with desired photophysical properties. nih.gov

Electrostatic Interactions

Electrostatic interactions within the protein's β-barrel structure are critical for catalyzing the initial steps of chromophore formation, regardless of the central residue. In canonical fluorescent proteins, highly conserved residues such as Arginine 96 and Glutamate 222 provide the necessary electrostatic environment to facilitate the cyclization of the peptide backbone. nih.gov This process is understood to be a thermodynamically unfavorable reaction that is driven forward by subsequent stabilizing steps. ucsd.edu

In the Thr-Leu-Gly variant, these same electrostatic drivers are active. The protein architecture positions the backbone of the tripeptide in a strained conformation that promotes the initial cyclization and dehydration reactions, forming an imidazolinone ring. rcsb.org However, because the Leucine (B10760876) side chain is non-aromatic, the process halts before the final oxidation step that would extend the conjugated system. The resulting product is therefore colorless. researchgate.net

Interestingly, further oxidative chemistry can occur under specific conditions, leading to the generation of yellow, light-absorbing species. This suggests that while the intrinsic electronic properties of the Thr-Leu-Gly sequence preclude standard chromophore maturation, the electrostatic environment can still promote complex chemical transformations if other reactants, such as molecular oxygen and a general base, are present. rcsb.org The formation of these modified species is dependent on time, base concentration, and oxygen availability, highlighting a chemical pathway driven by the catalytic and electrostatic nature of the chromophore cavity. rcsb.org

Steric Constraints and Cavity Rigidity

The rigid, barrel-like structure of GFP-like proteins creates a unique internal cavity that imposes significant steric constraints on the chromophore-forming tripeptide. This rigidity is a driving force for the initial cyclization reaction. ucsd.edu In the variant containing Thr-Leu-Gly, the protein scaffold forces the tripeptide into the tight-turn conformation necessary for the nucleophilic attack that forms the imidazolinone ring, demonstrating that the aromatic character of the central residue is not a prerequisite for this initial mechanical step. rcsb.org